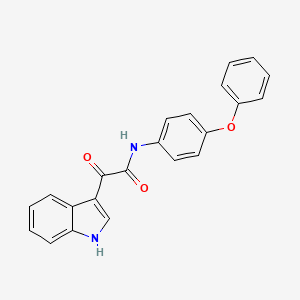

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-21(19-14-23-20-9-5-4-8-18(19)20)22(26)24-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14,23H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVXPBLGVXFEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide typically involves the reaction of indole-3-acetic acid with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*LogP values estimated using computational tools (e.g., XLogP3).

Key Observations:

- Substituent Effects on Lipophilicity: The 4-phenoxyphenyl group in the target compound confers moderate lipophilicity (LogP ~3.8), balancing membrane permeability and solubility. In contrast, the 4-octyloxyphenyl analog (LogP 5.1) is highly lipophilic, which may limit bioavailability .

Antihyperglycemic and Antioxidant Activity

- Target Compound : Preliminary studies suggest moderate α-amylase inhibition (IC₅₀ ~25 µM) and radical scavenging activity (DPPH IC₅₀ ~40 µM), comparable to reference drugs like acarbose and ascorbic acid .

- Analog 12 (4-octyloxyphenyl) : Exhibits superior α-amylase inhibition (IC₅₀ ~12 µM) but lower antioxidant efficacy, likely due to steric hindrance from the long alkyl chain .

- N-(4-fluorobenzyl)-2-oxoacetamide : Demonstrates potent cytotoxicity (IC₅₀ ~8 µM against HeLa cells) but negligible antioxidant effects, highlighting substituent-dependent activity divergence .

Cytotoxicity and Anticancer Potential

- Marine-Derived Analog (Compound 3) : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide from Streptomyces sp. B170167 shows moderate cytotoxicity (IC₅₀ ~50 µM) against SMMC-7721 and HeLa cells, attributed to the oxoethyl side chain enhancing cellular uptake .

- Sulfonamide Derivatives (e.g., Compound 31) : Introduction of sulfonamide groups (e.g., 4-trifluoromethylphenylsulfonyl) in indomethacin analogs enhances COX-2 selectivity but reduces indole-related cytotoxicity .

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C22H16N2O3

- Molecular Weight : 360.38 g/mol

Synthesis Method

The synthesis typically involves the reaction of indole-3-acetic acid with 4-phenoxyaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in organic solvents like dichloromethane at room temperature for several hours to yield the desired product.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties, particularly against solid tumors such as colorectal and lung cancers. A patent highlights its effectiveness against colorectal carcinoma, which is a prevalent type of cancer with limited treatment options .

Case Study: Antitumor Efficacy

In a preclinical study, the compound was tested on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.

Table: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound shows promise, further optimization may be necessary to enhance its efficacy against resistant strains.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating cellular pathways. Ongoing research aims to elucidate these mechanisms further.

Potential Molecular Targets

- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity linked to inflammatory responses.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds like indole-3-acetic acid and oxindole derivatives. Its specific combination of indole and phenoxy groups may confer distinct biological properties that enhance its therapeutic potential .

Table: Comparison of Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-acetic acid | Natural plant hormone | Plant growth regulator |

| 4-Phenoxyaniline | Precursor | Used in dye synthesis |

| Oxindole derivatives | Oxidized indole | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide?

- Methodology :

- Coupling reactions : Use carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) to link indole-3-yl-oxoacetate intermediates with 4-phenoxyaniline derivatives. This approach ensures high regioselectivity and avoids side reactions .

- Stepwise functionalization : Synthesize the indole-3-yl-oxoacetate moiety first, followed by amidation with 4-phenoxyaniline under inert conditions (e.g., nitrogen atmosphere) to preserve reactive groups .

- Purification : Use flash chromatography with gradients of methanol (0–8%) in DCM, followed by recrystallization from ethyl acetate to achieve >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 7.1–7.7 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (MS) : Use ESI/APCI(+) modes to detect molecular ion peaks (e.g., [M+H]⁺) and verify molecular weight .

- Elemental Analysis : Ensure experimental C, H, N values align with theoretical calculations within ±0.5% .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with >6 air changes per hour to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodology :

- Single-Crystal Growth : Recrystallize the compound from ethyl acetate/hexane mixtures at 4°C to obtain diffraction-quality crystals .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL-2018/3 .

- Analysis : Validate intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks (N–H···O) to confirm stereoelectronic effects .

Q. What strategies address discrepancies in reported biological activities of indole-acetamide derivatives?

- Methodology :

- Comparative Assays : Test the compound against structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) in standardized antimicrobial (MIC) and cytotoxicity (MTT) assays to isolate substituent-specific effects .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear activity trends and rule out assay artifacts .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like tyrosine kinases or DNA topoisomerases .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Methodology :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .

- Lipid-Based Formulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

- pH Adjustment : Test solubility in buffered solutions (pH 4.5–7.4) to mimic physiological conditions .

Data Contradiction Analysis

Q. Why do similar acetamide derivatives exhibit varying thermal stabilities?

- Resolution :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (N₂ atmosphere, 10°C/min) to correlate stability with substituent electronic effects (e.g., electron-withdrawing phenoxy groups enhance stability via resonance) .

- DSC Studies : Identify melting points and polymorph transitions to rule out crystalline vs. amorphous phase discrepancies .

Q. How to reconcile conflicting NMR data for indole-acetamides in different solvents?

- Resolution :

- Solvent Titration : Acquire spectra in DMSO-d₆, CDCl₃, and D₂O to assess solvent-induced shifts, particularly for exchangeable protons (e.g., NH) .

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., rotamer interconversion) that obscure peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.